molecular formula C18H21ClN2O4S2 B2583150 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide CAS No. 946242-11-1

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B2583150
CAS No.: 946242-11-1
M. Wt: 428.95
InChI Key: NYRQAYJXVHNXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a potent and selective chemical probe recognized for its dual inhibitory action against two critical oncology targets: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). This compound was specifically designed and characterized as part of a multi-target drug discovery strategy in cancer research, leveraging a structure-based approach to create a single molecule capable of disrupting two synergistic pathways. Its mechanism involves competitively inhibiting the acetyl-lysine binding bromodomains of BRD4, thereby displacing it from chromatin and suppressing the expression of key oncogenes like MYC. Concurrently, it acts as an ATP-competitive inhibitor of PLK1, a serine/threonine kinase that is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. The co-inhibition of BRD4 and PLK1 by this single agent creates a synergistic anti-proliferative effect, leading to profound cell cycle arrest and apoptosis in various cancer cell models, as demonstrated in studies focused on difficult-to-treat malignancies. This dual-targeting strategy is particularly valuable for researchers investigating the crosstalk between epigenetic regulation and cell cycle control, and for exploring potential therapeutic avenues to overcome resistance mechanisms that can arise with single-agent therapies. Its research value is underscored in preclinical studies investigating its efficacy against specific cancer types, providing a tool to dissect the combined biological roles of BRD4 and PLK1 in tumorigenesis.

Properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-15(7-9-18(14)21)20-27(24,25)16-8-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRQAYJXVHNXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The final step involves the chlorination of the intermediate compound using thionyl chloride under controlled conditions, followed by sulfonamide formation with 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

In industrial settings, the preparation of this compound involves optimizing the synthetic routes to enhance yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Occurring with nucleophiles like amines or alcohols, especially at the chloro-substituted positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Amines, alcohols. These reactions typically occur under controlled temperatures and specific solvent conditions to ensure high selectivity and yield.

Major Products Formed

The major products from these reactions vary based on the reaction conditions but may include oxidized sulfonamide derivatives, reduced amine derivatives, and substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its reactive functional groups.

Biology

In biological research, it is studied for its potential as an antibacterial agent and its interaction with various biological targets.

Medicine

In medicinal chemistry, it is evaluated for its antitumor properties and its ability to inhibit specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action typically involves the interaction of the sulfonamide group with specific biological targets. This interaction often inhibits the activity of enzymes or receptors, leading to the desired biological effect. The molecular targets can include bacterial enzymes or tumor cell receptors, where the compound disrupts normal cellular function.

Comparison with Similar Compounds

Structural Modifications and Implications

The fluoro substituent at R2 (vs. methyl in A) introduces electronegativity, which may enhance hydrogen-bonding interactions with target proteins . The benzamide moiety (vs.

Core Structure Differences: Compound D utilizes a quinoxaline core instead of tetrahydroquinoline, paired with a benzodioxin substituent.

The chloro substituent in all compounds may contribute to halogen-bonding interactions, a critical feature in kinase inhibition .

Biological Activity

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound notable for its biological activities, particularly as an enzyme inhibitor. This article explores its chemical structure, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C18H21ClN2O4S2C_{18}H_{21}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 429.0 g/mol. The structure combines a tetrahydroquinoline moiety with a sulfonamide group, which contributes to its distinct biological properties.

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor , particularly targeting carbonic anhydrase . Carbonic anhydrase is crucial for various physiological processes, including respiration and acid-base balance. The inhibition of this enzyme can lead to therapeutic effects in conditions where carbonic anhydrase dysfunction is implicated.

Enzyme Inhibition

Research indicates that this compound effectively inhibits carbonic anhydrase. Kinetic studies have demonstrated its binding affinity and inhibition constants through enzyme assays. The compound's ability to inhibit this enzyme suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of edema.

Study 1: Carbonic Anhydrase Inhibition

A study conducted by researchers evaluated the inhibitory effects of the compound on various isoforms of carbonic anhydrase. The results showed that the compound exhibited a competitive inhibition mechanism with Ki values in the nanomolar range, indicating strong binding affinity to the enzyme active site.

Study 2: Antimicrobial Activity

Another set of experiments investigated the antimicrobial properties of the compound. It was found to possess moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 16-32 µg/mL .

Comparative Analysis

The following table summarizes the key biological activities and properties of this compound compared to other related compounds:

Compound NameMolecular FormulaEnzyme TargetIC50 (µM)Antimicrobial Activity
This compoundC18H21ClN2O4S2Carbonic Anhydrase0.5Moderate (E. coli)
Similar Compound AC17H19ClN2O4SCarbonic Anhydrase0.8Weak
Similar Compound BC19H22N2O5SCarbonic Anhydrase0.6Moderate (S. aureus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.